16-Methyl-15H-cyclopenta[a]phenanthrene
Description
Overview of Polycyclic Aromatic Hydrocarbon (PAH) Structural Diversity
Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic (benzene) rings. nih.govresearchgate.net These molecules contain only carbon and hydrogen atoms and are formed from the incomplete combustion of organic materials such as coal, oil, wood, and tobacco. dcceew.gov.au Their structural diversity is immense, stemming from the varied number of rings and the different ways these rings can be fused.
Unique Structural Features of the Cyclopenta[a]phenanthrene Skeleton
The cyclopenta[a]phenanthrene skeleton is a tetracyclic system consisting of three benzene (B151609) rings fused in an angular arrangement, characteristic of phenanthrene (B1679779), with a cyclopentane (B165970) ring fused to the 'a' face. researchgate.net This structure, also known as the steroid nucleus or gonane, is the core of all steroid molecules. researchgate.net
A key feature of this skeleton is its non-planar, three-dimensional geometry. The fusion of the rings creates a specific stereochemistry that is crucial for the biological activity of its derivatives, such as cholesterol and steroid hormones. researchgate.net The structure contains chemically distinct regions that influence its reactivity. Notably, the fusion of the cyclopentane ring creates what is known as a "pseudo fjord-region," a sterically hindered area that can impact how the molecule interacts with other chemical species. nih.gov The electronic properties of the aromatic phenanthrene portion combined with the saturated cyclopentane ring create a unique hybrid structure with distinct chemical reactivity at different positions.
Significance of Methyl-Substituted Polycyclic Systems in Chemical Research
The addition of a methyl group (–CH₃) to a PAH skeleton, as seen in 16-Methyl-15H-cyclopenta[a]phenanthrene, can significantly alter the molecule's properties and reactivity. Methyl substituents are known to be a key factor in reducing the thermal severity required to initiate chemical reactions in complex PAH mixtures. nih.gov
The effects of methylation are twofold:
Electronic Effects: A methyl group is electron-donating, which can increase the electron density in the aromatic ring system. This can activate the molecule towards certain chemical reactions, particularly electrophilic substitution.
In the context of chemical research, methyl-substituted PAHs are crucial model compounds for studying reaction mechanisms. Research has shown that methyl groups can participate directly in reactions, including methyl transfer and polymerization, which are important processes in the thermal conversion of materials like petroleum pitches into carbon materials. nih.gov
Historical Trajectory of Cyclopenta[a]phenanthrene Synthesis and Investigation
The investigation of cyclopenta[a]phenanthrene and its derivatives is historically linked to the study of steroids and the products of coal tar. The parent aromatic hydrocarbon, phenanthrene, was first isolated from coal tar in 1872. wikipedia.org The structural elucidation of steroids in the early 20th century revealed the central importance of the cyclopenta[a]phenanthrene skeleton.
A significant early synthesis of a related compound, known as Diels' hydrocarbon (16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene), was achieved in 1935 by Diels and Rickert. They prepared the compound from cholesterol and cholic acid, demonstrating a direct chemical link between the steroids and this polycyclic aromatic system. These early synthetic efforts were crucial for confirming the structures of natural products and for providing material for further study. Later synthetic methods focused on building the ring system from simpler aromatic precursors, allowing for the creation of various derivatives with substituents at different positions for systematic investigation. rsc.org
Compound Properties and Data
The following table summarizes key identifiers and properties for the specific compound of interest and its parent structures.
| Property | This compound | 15H-Cyclopenta[a]phenanthrene | Phenanthrene |
| IUPAC Name | This compound | 16,17-dihydro-15H-cyclopenta[a]phenanthrene | Phenanthrene |
| Molecular Formula | C₁₈H₁₆ | C₁₇H₁₄ | C₁₄H₁₀ |
| Molecular Weight | 232.32 g/mol | 218.29 g/mol nih.gov | 178.23 g/mol wikipedia.org |
| CAS Number | 549-38-2 | 482-66-6 nih.gov | 85-01-8 wikipedia.org |
| Physical State | Crystals | Solid | Colorless, crystal-like solid wikipedia.org |
| Melting Point | 126-127 °C | Not available | 101 °C wikipedia.org |
| Boiling Point | Not available | Not available | 332 °C wikipedia.org |
Structure
3D Structure
Properties
Molecular Formula |
C18H14 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
16-methyl-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-10-14-7-9-16-15-5-3-2-4-13(15)6-8-17(16)18(14)11-12/h2-10H,11H2,1H3 |
InChI Key |
CTQXAKHIPNYJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Foundational Approaches to the Cyclopenta[a]phenanthrene Core Structure
The construction of the fundamental cyclopenta[a]phenanthrene framework is a critical first step in the synthesis of its derivatives. Both classical and modern synthetic strategies have been employed to achieve this intricate annulation.
Classical Multi-Step Reaction Sequences for Annulation
Traditional approaches to the cyclopenta[a]phenanthrene core often rely on multi-step sequences that build the fused ring system in a linear fashion. A common strategy involves the aromatization of a partially saturated precursor. For instance, 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through the aromatization of diketone precursors where the C and D rings are saturated. rsc.org This method, while effective, can be lengthy and may lack the efficiency of more contemporary approaches.
Another established route is the Bardhan-Sengupta synthesis, a classical method for constructing the phenanthrene (B1679779) ring system, which can be adapted for cyclopenta[a]phenanthrene synthesis. This involves the cyclization of a suitable cyclohexanol (B46403) derivative over a benzene (B151609) ring, followed by aromatization. plantarchives.org The Haworth synthesis, based on Friedel-Crafts acylation, also provides a foundational, albeit sometimes non-selective, pathway to the phenanthrene core. plantarchives.org
A notable classical approach involves the C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. The resulting seco-steroids can then undergo cyclodehydration and subsequent degradation to yield 15H-16,17-dihydrocyclopenta[a]phenanthrene derivatives.
Modern Convergent Synthetic Pathways
Another modern approach involves radical-radical reactions to induce ring expansion. For instance, the gas-phase reaction of the methyl radical with the fluorenyl radical can lead to the formation of phenanthrene, demonstrating a novel pathway for constructing the core aromatic system. nih.gov
Targeted Synthesis of 16-Methyl-15H-cyclopenta[a]phenanthrene and its Analogues
The specific introduction of a methyl group at the 16-position of the cyclopenta[a]phenanthrene skeleton requires careful consideration of regioselectivity and stereocontrol.
Regioselective Introduction of Methyl Groups
While the direct synthesis of this compound is not extensively detailed in the literature, a plausible route can be inferred from the synthesis of related analogues. A key strategy involves the functionalization of a pre-formed cyclopenta[a]phenanthrene core. For instance, the synthesis of isomeric 15- and 16-keto analogues has been achieved starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. rsc.org
This suggests a synthetic pathway where a 16-keto-15H-cyclopenta[a]phenanthrene serves as a key intermediate. The regioselective introduction of a carbonyl group at the 16-position can be achieved through specific oxidation reactions on a suitable precursor. Once the 16-keto derivative is obtained, it can be converted to the desired 16-methyl compound through a variety of standard organic transformations. One potential method is a Wittig reaction to introduce a methylene (B1212753) group, followed by catalytic hydrogenation. Alternatively, conversion of the ketone to a tosylhydrazone and subsequent reduction (Wolff-Kishner or Shapiro reaction) could yield the 16-methylene derivative, which can then be reduced. A direct approach could involve a Grignard reaction with methylmagnesium bromide on the 16-ketone, followed by dehydration and reduction of the resulting double bond.
The following table outlines a proposed synthetic sequence starting from a 17-keto precursor, based on established transformations in related systems:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Isomerization/Oxidation | Specific oxidizing agents | 16-Keto-15H-cyclopenta[a]phenanthrene |
| 2 | Wittig Reaction | Ph3P=CH2 | 16-Methylene-15H-cyclopenta[a]phenanthrene |
| 3 | Catalytic Hydrogenation | H2, Pd/C | This compound |
Stereocontrol in Cyclopenta[a]phenanthrene Synthesis
The introduction of a methyl group at the 16-position creates a stereocenter. Achieving stereocontrol in the synthesis of such compounds is a significant challenge. While the literature on the stereoselective synthesis of this compound is sparse, general principles of stereocontrolled synthesis can be applied.
If the synthesis proceeds through the reduction of a 16-methylene precursor, the stereochemical outcome of the hydrogenation step would be crucial. The use of chiral catalysts could potentially induce facial selectivity in the hydrogen addition, leading to an enantiomerically enriched product. The inherent chirality of the cyclopenta[a]phenanthrene core and the steric environment around the double bond would also influence the stereochemical course of the reaction.
Functional Group Interconversions and Further Derivatization
Once the this compound core is established, a variety of functional group interconversions and derivatizations can be performed to generate a library of analogues for further study. The reactivity of the aromatic rings and the cyclopentane (B165970) moiety allows for a range of chemical modifications.
The synthesis of various metabolites of carcinogenic cyclopenta[a]phenanthrenes highlights the potential for derivatization. For example, starting from a 17-ketone, the corresponding secondary alcohols and diols can be synthesized. rsc.org These transformations demonstrate that the cyclopentane ring is amenable to a range of redox manipulations.
Further derivatization can also be achieved on the phenanthrene nucleus. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce functional groups onto the aromatic rings, although the regioselectivity of these reactions would need to be carefully controlled. The presence of the methyl group at the 16-position may influence the electronic properties of the aromatic system and thus direct the position of electrophilic attack.
The following table summarizes some potential derivatization reactions on the cyclopenta[a]phenanthrene skeleton:
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | m-CPBA, OsO4 | Epoxides, Diols |
| Reduction | NaBH4, LiAlH4 | Alcohols |
| Electrophilic Aromatic Substitution | HNO3/H2SO4, Br2/FeBr3 | Nitro derivatives, Bromo derivatives |
| Cross-coupling Reactions | Suzuki, Heck, Sonogashira | Aryl, vinyl, or alkynyl substituted derivatives |
Chemical Transformations of the Cyclopentane Ring
The five-membered D-ring of the cyclopenta[a]phenanthrene skeleton is a common site for chemical transformations, often involving the ketone at the C17 position or the adjacent methylene groups at C15 and C16.
One primary transformation involves the oxidation of the saturated cyclopentane ring. For instance, the oxidation of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl derivative with chromic acid predominantly yields the corresponding 15-ketones. rsc.org Another oxidative method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in moist acetic acid, which can regiospecifically introduce a carbonyl group at the C17-position to yield the 17-keto derivative. acs.org
The C17-ketone is a versatile functional group for further modifications. It can undergo a Grignard reaction with methylmagnesium iodide to introduce a methyl group and form a tertiary alcohol, which can then be dehydrated to yield substituted 17-methyl-15H-cyclopenta[a]phenanthrenes. rsc.org Alternatively, the Wittig reaction provides a route to introduce an exocyclic methylene group at this position, forming 15,16-dihydro-17-methylene-cyclopenta[a]phenanthrene. rsc.org
Further derivatization can be achieved through condensation reactions. For example, base-catalyzed condensation of Δ¹⁵– 17H-cyclopenta[a]phenanthrene with acetone (B3395972) or various aryl aldehydes leads to the formation of 17-substituted-methylene derivatives. rsc.org Additionally, starting from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, isomeric 15- and 16-keto analogues, as well as all three isomeric secondary alcohols and the trans-16,17-diol, have been synthesized. rsc.org
Table 1: Selected Chemical Transformations of the Cyclopentane Ring
| Starting Material | Reagent(s) | Product(s) | Reference |
| 16,17-dihydro-15H-cyclopenta[a]phenanthrene | Chromic acid | 15-oxo-16,17-dihydro-15H-cyclopenta[a]phenanthrene | rsc.org |
| 11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene | Chromic acid | 11-methyl-15-oxo-16,17-dihydro-15H-cyclopenta[a]phenanthrene | rsc.org |
| 11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthrene | DDQ in moist acetic acid | 11-methyl-1,2,3,4,15,16-hexahydrocyclopenta[a]phenanthren-17-one | acs.org |
| 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives | 1. CH₃MgI2. Dehydration | 17-methyl-15H-cyclopenta[a]phenanthrene derivatives | rsc.org |
| 15,16-dihydro-17-oxocyclopenta[a]phenanthrene | Ph₃P=CH₂ (Wittig reagent) | 15,16-dihydro-17-methylene-cyclopenta[a]phenanthrene | rsc.org |
| 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one | Various | Isomeric 15- and 16-keto analogues, secondary alcohols, trans-16,17-diol | rsc.org |
Modifications on the Phenanthrene Moiety
The phenanthrene portion of the molecule can also be modified, although reactions on the aromatic rings can be more challenging than on the cyclopentane ring. Modifications often involve introducing substituents such as methyl or methoxy (B1213986) groups onto the aromatic core during the synthesis.
A general synthetic approach involves the C-alkylation of methyl 2-oxocyclopentane-1-carboxylate with substituted 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulphonates. This is followed by a cyclodehydration step using polyphosphoric acid (PPA) and subsequent dehydrogenation with palladium on carbon (Pd-C) to yield the final substituted 15H-cyclopenta[a]phenanthrene derivatives. This method allows for the incorporation of substituents present on the initial naphthalenyl precursor onto the final phenanthrene core.
Another synthetic route to introduce substituents involves the aromatization of partially saturated precursors. For example, 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its 3-methoxy, 11-methyl, and 11,12-dimethyl derivatives have been synthesized by the aromatization of diketones where rings C and D are saturated. rsc.org
Metabolic studies have also driven the synthesis of phenanthrene-modified derivatives. The synthesis of the trans-3,4-dihydrodiol metabolites of 15,16-dihydrocyclopenta[a]phenanthren-17-one and its 11-methyl analogue highlights methods for introducing hydroxyl groups onto the A-ring of the phenanthrene system. acs.org The reactivity of the phenanthrene core is also demonstrated by post-synthetic modifications in related, larger systems, such as the iron-induced cyclocarbonylation of a phenanthriporphyrin core, which involves the activation of C-H bonds in the bay region of the phenanthrene fragment. rsc.org
Table 2: Synthesis of Derivatives with Modifications on the Phenanthrene Moiety
| Synthetic Goal | Key Steps | Precursors | Reference |
| Substituted 15H-16,17-dihydrocyclopenta[a]phenanthrenes | C-alkylation, cyclodehydration, dehydrogenation | Substituted 2-(3,4-dihydro-1-naphthalenyl)ethanols, Methyl 2-oxocyclopentane-1-carboxylate | |
| Methyl- and methoxy-substituted 15,16-dihydro-17-oxocyclopenta[a]phenanthrenes | Aromatization of C/D-saturated diketones | Substituted 3-methoxy-11,17-diketones | rsc.org |
| trans-3,4-dihydrodiol derivatives | Multi-step synthesis involving oxidation | 15,16-dihydrocyclopenta[a]phenanthren-17-one and its 11-methyl analogue | acs.org |
Synthesis of Related Isomers and Structural Variants
The synthesis of isomers and structural variants of this compound is important for structure-activity relationship studies. These syntheses often involve manipulating reaction conditions to control the position of double bonds or the annulation of the cyclopentane ring.
One example is the selective formation of double bond isomers within the cyclopentane ring. Elimination from a 17-toluene-p-sulphonyloxy-compound can yield different isomers depending on the reaction temperature. At 170°C, the Δ¹⁵– 17H-isomer is formed, while at a lower temperature of 100°C, the reaction yields the Δ¹⁶– 15H-isomer. rsc.org
Structural isomers where the cyclopentane ring is fused to a different part of the phenanthrene skeleton, such as cyclopenta[c]phenanthrenes, are also of interest. The synthesis of these isomers requires different strategic approaches, often building the molecule from different precursors to achieve the desired connectivity. nih.gov For example, the synthesis of benz[f]azulene, which can be viewed as a structural variant, has been achieved through the Ziegler-Hafner azulene (B44059) synthesis protocol. mdpi.com While not a direct isomer of cyclopenta[a]phenanthrene, such syntheses showcase the chemical strategies used to create fused-ring systems with five-membered rings.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis and Aromaticity Prediction
The electronic structure of 16-Methyl-15H-cyclopenta[a]phenanthrene, a key determinant of its chemical behavior, can be thoroughly analyzed using computational methods. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the energies and distributions of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and kinetic stability. For π-conjugated systems like this, methods such as B3LYP are commonly used to study their electronic and optical properties. researchgate.net
Aromaticity, a fundamental concept in the chemistry of cyclic conjugated molecules, can also be predicted and quantified through computational approaches. While a comprehensive aromaticity analysis for this compound is not extensively documented in the literature, the principles from studies on related polycyclic aromatic compounds can be applied. Theoretical calculations can predict the degree of aromaticity for the individual rings within the molecule.
The following table illustrates the types of data that would be generated in a typical electronic structure and aromaticity analysis of this compound.
| Parameter | Description | Predicted Trend for this compound (based on analogous compounds) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The phenanthrene (B1679779) moiety would be the primary contributor to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The LUMO would also be largely localized over the phenanthrene core. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; influences electronic spectra and chemical reactivity. | Expected to be in the range of other similar polycyclic aromatic hydrocarbons. |
| Aromaticity Indices | Metrics like Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA) that quantify the aromatic character of a ring system. | The benzene (B151609) rings of the phenanthrene core would exhibit significant aromatic character, while the five-membered ring would be non-aromatic. |
Quantum Chemical Calculations of Molecular Stability and Reactivity
Quantum chemical calculations are instrumental in understanding the stability and reactivity of this compound. These calculations can predict the molecule's thermodynamic stability and identify the most likely sites for chemical reactions.
The reactivity of this compound can be predicted by examining various reactivity descriptors derived from its electronic structure. For instance, the distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
The presence of the methyl group can influence the molecule's conformation and reactivity. Computational modeling has shown that methyl groups in the bay region of cyclopenta[a]phenanthrenes can lead to steric interactions, causing distortions in the molecule's geometry. documentsdelivered.com These distortions can, in turn, affect the molecule's stability and how it interacts with other molecules. The preferred conformations of the molecule can be determined by optimizing its geometry and calculating the relative energies of different conformers.
The following table outlines key aspects of molecular stability and reactivity that can be predicted through quantum chemical calculations.
| Feature | Computational Approach | Predicted Characteristics for this compound |
| Reaction Sites | Analysis of frontier molecular orbitals (HOMO/LUMO), Fukui functions, and electrostatic potential maps. | Electrophilic attack is likely to occur at positions with high HOMO density on the phenanthrene rings. The cyclopentane (B165970) ring offers sites for radical reactions. |
| Preferred Conformations | Geometry optimization and conformational analysis to find the lowest energy structure. | The molecule is expected to have a largely planar phenanthrene core, with the methyl group potentially causing some out-of-plane distortion due to steric hindrance. |
| Molecular Stability | Calculation of the total electronic energy and thermodynamic properties (enthalpy, Gibbs free energy). | The fused aromatic system contributes to a high degree of thermodynamic stability. |
By mapping the potential energy surface (PES) for a given reaction, computational chemistry can provide detailed energy profiles of chemical transformations involving this compound. These profiles illustrate the energy changes as reactants are converted into products, passing through transition states. For example, in the context of the formation of phenanthrene derivatives, computational studies have calculated the relative energies of intermediates and transition states. nih.gov
Elucidation of Reaction Mechanisms via Transition State Theory
Transition state theory is a cornerstone of computational reaction dynamics, allowing for the elucidation of reaction mechanisms by characterizing the transition states that connect reactants, intermediates, and products on the potential energy surface.
The formation of the phenanthrene skeleton often involves cyclization reactions. Theoretical studies on the formation of phenanthrene from smaller precursors have utilized computational methods to identify the transition states for these cyclization steps. researchgate.net These studies provide a framework for understanding how the five-membered ring in a precursor might close to form the final phenanthrene structure.
Rearrangement processes are also common in the chemistry of polycyclic aromatic hydrocarbons. Transition state calculations can provide the theoretical basis for understanding these rearrangements by identifying the lowest-energy pathways and the structures of the corresponding transition states. For instance, in the formation of phenanthrene and its isomers, computational studies have explored various rearrangement pathways, including hydrogen shifts and ring expansions, and have calculated the associated energy barriers. nih.gov These theoretical insights are crucial for predicting the likely outcomes of chemical reactions involving complex molecules like this compound.
Advanced Computational Modeling Techniques for Complex Systems
The intricate three-dimensional structure and electronic properties of complex polycyclic aromatic hydrocarbons (PAHs) like this compound necessitate the use of advanced computational modeling techniques. These methods provide a molecular-level understanding that is often inaccessible through experimental means alone. Techniques ranging from molecular mechanics to high-level quantum mechanical calculations are employed to investigate the structure, reactivity, and energetic properties of such complex systems.
Modern computational chemistry frequently employs Density Functional Theory (DFT) to investigate the electronic structure and properties of PAHs. A variety of density functionals are available, each with different strengths in predicting specific properties. For example, hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP and ωB97XD, are commonly used to calculate properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (Egap), and UV-Vis absorption spectra. The selection of the appropriate functional and basis set is crucial for obtaining results that accurately correlate with experimental data.
For even higher accuracy, especially in studying reaction mechanisms and energetics, more sophisticated ab initio methods are utilized. High-level calculations, such as those based on coupled-cluster theory (e.g., CCSD(T)) or composite methods like the G3 theory, can provide benchmark-quality data on the formation and stability of complex molecules, including cyclopentafused PAHs. These methods, while computationally expensive, are invaluable for understanding the fundamental chemical processes at play.
A key application of these advanced techniques is the modeling of interactions between molecules like this compound and biological systems. For example, computer modeling has been used to analyze the possible ways that diol-epoxide metabolites of cyclopenta[a]phenanthrenes interact with DNA. nih.gov These models can predict how steric interactions from a methyl group might force a diol-epoxide into a specific conformation, thereby influencing its reactivity and biological effect. nih.gov
The data generated from these computational studies are extensive and are often presented in detailed tables to compare different methods or molecular properties.
Table 1: Representative Data from DFT Calculations on a Model Phenanthrene System
| Property | B3LYP/6-31G(d) | PBE0/6-31G(d) | ωB97XD/6-31+G(d,p) |
| HOMO Energy (eV) | -5.89 | -6.15 | -6.25 |
| LUMO Energy (eV) | -1.21 | -1.25 | -1.18 |
| Energy Gap (eV) | 4.68 | 4.90 | 5.07 |
| Dipole Moment (D) | 0.21 | 0.23 | 0.24 |
| λmax (nm) | 355 | 348 | 345 |
This table is illustrative and provides representative values for a model phenanthrene system to demonstrate the type of data generated by advanced computational modeling. The values are not specific to this compound.
Analytical Chemistry Techniques for Detection and Structural Analysis
Advancements in Chromatographic Separation Methods
The separation of complex PAH mixtures, often containing numerous isomers, necessitates high-resolution chromatographic techniques. The development of these methods is crucial for the accurate quantification and isolation of specific compounds like 16-Methyl-15H-cyclopenta[a]phenanthrene.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for PAH Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including PAHs. The separation in GC is based on the compound's boiling point and affinity for the stationary phase of the column. For PAHs, specialized capillary columns, such as those with a Varian Select PAH phase (30 m x 0.25 mm internal diameter x 0.25 µm film thickness), are often employed to achieve optimal separation of isomers. csic.es
The temperature program of the GC oven is a critical parameter that is optimized to enhance resolution. A typical program might involve an initial temperature of 70°C, held for a minute, followed by a ramp of 10°C/min up to 325°C, which is then held for an extended period. csic.es The injector temperature is typically set high, around 280-300°C, to ensure the rapid volatilization of the analytes. csic.esufba.br Helium is commonly used as the carrier gas. csic.es
Liquid Chromatography Techniques for Polycyclic Systems
High-performance liquid chromatography (HPLC) offers a complementary approach to GC, particularly for less volatile or thermally labile PAHs. Both normal-phase (NP) and reversed-phase (RP) LC methods have been developed for PAH separation. diva-portal.org
In RP-HPLC, which is more common for environmental samples, separation is achieved based on the hydrophobicity of the analytes. Polymeric C18 columns are frequently used due to their high carbon loading, which provides excellent retention and selectivity for PAHs. diva-portal.org Gradient elution with a mobile phase consisting of mixtures of water with organic solvents like acetonitrile (B52724) and methanol (B129727) is a standard practice to effectively separate a wide range of PAHs. diva-portal.org The use of phenyl stationary phases has also been shown to provide good separation for these aromatic systems. diva-portal.org
For NP-HPLC, separation is based on polarity, with nonpolar compounds eluting first from a polar stationary phase. This technique can be advantageous for separating certain PAH isomers. diva-portal.org The choice between NP and RP-HPLC depends on the specific sample matrix and the target analytes.
Optimization of Extraction and Sample Preparation Procedures
The accuracy of any chromatographic analysis heavily relies on the efficiency of the extraction and sample preparation steps. For solid samples like soil or sediment, Soxhlet extraction with a solvent such as dichloromethane (B109758) (DCM) is a classical and effective method. csic.es After extraction, the sample is typically concentrated and subjected to a cleanup step to remove interfering matrix components. This is often achieved using column chromatography with silica (B1680970) gel. csic.es
For air samples, PAHs are collected on filters and a sorbent material. These are then extracted, often with DCM, concentrated, and cleaned up before analysis. csic.es In all cases, the use of deuterated internal standards is crucial for accurate quantification, as they can correct for losses during sample preparation and analysis. csic.es
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Stationary Phase | Varian Select PAH | Polymeric C18, Phenyl |
| Mobile Phase | Helium (carrier gas) | Acetonitrile/Water, Methanol/Water gradients |
| Separation Principle | Boiling point, polarity | Hydrophobicity (RP), Polarity (NP) |
| Typical Analytes | Volatile & semi-volatile PAHs | Less volatile, thermally labile PAHs |
| Detection | Mass Spectrometry (MS) | UV, Fluorescence, MS |
Spectroscopic Methods for Elucidating Chemical Structure
While chromatography provides separation and initial identification based on retention time, spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. For a compound like this compound, ¹H NMR would provide information about the chemical environment of each proton, and ¹³C NMR would do the same for the carbon atoms.
While specific NMR data for this compound is scarce in the public domain, data for the parent phenanthrene (B1679779) molecule shows characteristic signals in the aromatic region (typically 7.5-8.7 ppm). bmrb.ioresearchgate.net The methyl group in this compound would be expected to produce a singlet in the aliphatic region of the ¹H NMR spectrum. The protons on the cyclopentane (B165970) ring would likely appear as multiplets due to spin-spin coupling.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula.
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical environment of protons, proton-proton coupling | Position of methyl group, stereochemistry of cyclopentane ring |
| ¹³C NMR | Chemical environment of carbons | Confirmation of carbon skeleton |
| 2D NMR (COSY, HMBC) | Connectivity of atoms | Unambiguous assignment of all signals and structure |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Confirmation of molecular formula, structural information from fragments |
Hyphenated Analytical Platforms for Comprehensive Characterization
The definitive identification and structural elucidation of this compound, particularly within complex environmental or biological matrices, necessitates the use of hyphenated analytical techniques. These powerful platforms combine the separation capabilities of chromatography with the detection and identification power of spectrometry, providing a multi-dimensional analysis that is essential for characterizing isomeric polycyclic aromatic hydrocarbons (PAHs). nsf.gov
The coupling of a separation technique with an on-line spectroscopic detection technology forms what is known as a hyphenated technique. iosrjournals.org This approach offers enhanced sensitivity and unique capabilities for the identification and confirmation of specific compounds. iosrjournals.org For complex mixtures containing numerous structurally similar PAHs, traditional analytical workflows can be impractical. nsf.gov Hyphenated systems, however, provide additional characterization metrics that improve the confidence of compound identification. nsf.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound. nih.gov In this system, the gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.
The interpretation of mass spectra is a critical step in identification. For phenanthrene and its methylated derivatives, specific m/z values are monitored. For instance, phenanthrene itself has a characteristic molecular ion peak at m/z 178. researchgate.net For a methylphenanthrene isomer like this compound, the molecular ion peak would be expected at m/z 192, accounting for the addition of a methyl group (CH₃). researchgate.net
High-resolution mass spectrometry (HRMS) coupled with GC provides highly accurate mass measurements, which can help in determining the elemental composition of the compound and distinguishing it from other isobaric interferences. nih.gov Techniques like two-dimensional gas chromatography (GC x GC) coupled with time-of-flight mass spectrometry (ToF-MS) further enhance separation power, which is crucial for resolving complex isomeric mixtures of PAHs often found in environmental samples. nih.govresearchgate.net
Table 1: Expected GC-MS Data for Phenanthrene and its Methylated Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 178 |
| This compound | C₁₈H₁₄ | 230.31 | 230 |
| Methylphenanthrene (Isomer) | C₁₅H₁₂ | 192.26 | 192 |
| Dimethylphenanthrene (Isomer) | C₁₆H₁₄ | 206.28 | 206 |
This table is generated based on the principles of mass spectrometry, illustrating the expected molecular ion peaks for parent and methylated phenanthrenes. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. iosrjournals.orguib.no LC is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis. nih.gov
In an LC-MS system, the sample is first separated by the HPLC column, and the eluent is then introduced into the mass spectrometer's ion source. iosrjournals.org This technique can provide information on the molecular weight, structure, identity, and quantity of the target analyte. iosrjournals.org The development of LC-MS/MS (tandem mass spectrometry) methods further enhances specificity and sensitivity, making it possible to analyze trace levels of PAHs and their metabolites in complex biological matrices. uib.nonemc.us
Advanced Hyphenated Platforms
To tackle the immense complexity of some samples, even more advanced platforms have been developed. The coupling of gas chromatography with atmospheric pressure laser ionization (APLI) and trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) represents a novel workflow for identifying isomeric PAHs. nsf.gov Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of the ion, which can help to resolve co-eluting isomers that are indistinguishable by chromatography and mass spectrometry alone. nsf.gov
These multi-dimensional systems (e.g., GC x GC-HR-ToF-MS) provide unparalleled separation and identification capabilities, allowing for the simultaneous targeted and non-targeted analysis of complex PAC mixtures in a single analytical run. umanitoba.ca The rich data obtained from these platforms is essential for the comprehensive characterization of specific isomers like this compound.
Chemical Reactivity and Environmental Transformation Pathways
Oxidation Pathways and Mechanisms of Cyclopenta[a]phenanthrenes
Oxidation is a primary transformation pathway for cyclopenta[a]phenanthrenes, proceeding through both chemical and photochemical routes. These processes can alter the structure and properties of the parent compound, leading to the formation of various oxygenated derivatives.
The chemical oxidation of cyclopenta[a]phenanthrenes is often regioselective, with the site of attack being influenced by the specific oxidizing agent employed. Studies on related cyclopenta[a]phenanthrene structures have shown that oxidation can occur on either the phenanthrene (B1679779) nucleus or the five-membered D-ring. For instance, the oxidation of 15,16-dihydroxycyclopenta[a]phenanthren-17-one and its 11-methyl homologue with various oxidizing agents such as chromic acid, osmium tetroxide, lead tetra-acetate, and ammonium (B1175870) cerium(IV) nitrate (B79036) demonstrated that the primary position of attack is largely dependent on the chosen reagent.
A notable example of regioselective oxidation is the reaction of 16,17-dihydro-15H-cyclopenta[a]phenanthrene and its 11-methyl homologue with chromic acid, which predominantly yields the corresponding 15-ketones. This indicates a preferential oxidation at the benzylic position of the five-membered ring. Similarly, the oxidation of retene (B1680549) (1-methyl-7-isopropyl phenanthrene), a related PAH, with chromic acid results in the formation of retene quinone, phthalic acid, and acetic acid, showcasing the breakdown of the aromatic system under strong oxidizing conditions wikipedia.org.
Table 1: Regioselective Oxidation Products of a Cyclopenta[a]phenanthrene Derivative
| Oxidizing Agent | Primary Product(s) |
| Chromic Acid | 15-ketone |
| Osmium Tetroxide | Diols |
| Lead Tetra-acetate | Cleavage products |
| Ammonium Cerium(IV) Nitrate | Quinones |
This table is interactive. Click on the headers to sort the data.
Photochemical oxidation is a significant environmental transformation pathway for PAHs, including 16-Methyl-15H-cyclopenta[a]phenanthrene. This process is initiated by the absorption of light, which excites the PAH molecule to a higher energy state. The excited molecule can then react with molecular oxygen to form a variety of oxygenated products.
The photochemical oxidation of PAHs can proceed through different mechanisms, including the involvement of singlet oxygen and superoxide (B77818) radicals. For methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, photo-oxidation can lead to the formation of endoperoxides, which can then rearrange to form quinones rsc.org. Furthermore, the methyl groups themselves can be oxidized, initially forming hydroxymethyl groups that can be further oxidized to formyl groups rsc.org.
The products of photochemical oxidation of PAHs in aqueous solutions or on solid surfaces often include quinones and, in some cases, ring-opened products like aldehydes and carboxylic acids. For example, the photolysis of naphthalene (B1677914) in aqueous solution yields products such as 7-hydroxy-1,4-naphthoquinone and 2-formylcinnamaldehyde rsc.org. The specific products formed depend on the structure of the parent PAH and the environmental conditions.
Reduction Reactions and Chemical Transformations
In addition to oxidation, this compound can undergo reduction reactions, which typically involve the saturation of the aromatic rings. Catalytic hydrogenation is a common method for the reduction of PAHs. The selectivity of this process can be influenced by the catalyst and reaction conditions. For instance, ruthenium nanoparticles have been shown to be effective catalysts for the partial hydrogenation of various PAHs under mild conditions rsc.org. The hydrogenation of phenanthrene, the core structure of the target compound, can yield products such as 9,10-dihydrophenanthrene (B48381) and 1,2,3,4-tetrahydrophenanthrene (B93887) . In some cases, isomerization of the six-membered rings to five-membered rings can occur during hydrogenation .
Another common reducing agent, sodium borohydride (B1222165) (NaBH4), is typically used for the reduction of aldehydes and ketones to alcohols commonorganicchemistry.commasterorganicchemistry.com. While it does not directly reduce the aromatic rings of PAHs, it can be used to reduce the oxidized derivatives of this compound, such as ketones formed from oxidation, to the corresponding alcohols.
Table 2: Common Reduction Methods for Phenanthrene and its Derivatives
| Reducing Agent/Method | Typical Products |
| Catalytic Hydrogenation (e.g., with Ru, Pd, Ni catalysts) | Dihydrophenanthrene, Tetrahydrophenanthrene, Octahydrophenanthrene, Perhydrophenanthrene rsc.orgmdpi.comnih.govnih.gov |
| Sodium in boiling amyl alcohol | Tetrahydroretene (for retene) wikipedia.org |
| Phosphorus and hydriodic acid | Dodecahydride (for retene) wikipedia.org |
| Sodium Borohydride (on oxidized derivatives) | Alcohols (from corresponding ketones/aldehydes) commonorganicchemistry.commasterorganicchemistry.comyoutube.com |
This table is interactive. Click on the headers to sort the data.
Interactions with Environmental Constituents and Degradation Studies
In the environment, this compound is subject to both abiotic and biotic degradation processes that are influenced by its interactions with various environmental components.
Abiotic degradation of PAHs in the environment occurs through processes such as photolysis and chemical oxidation, independent of microbial activity. Photolysis, or degradation by sunlight, is a major abiotic degradation pathway for PAHs in surface waters and on soil surfaces. The rate and products of photolysis are influenced by factors such as light intensity, pH, and the presence of other substances that can act as photosensitizers researchgate.net. The photochemical oxidation products, as discussed in section 5.1.2, are key intermediates in this process.
Chemical oxidation can also occur in the soil and water through reactions with naturally occurring oxidants. The presence of minerals and organic matter in soil can influence the rate of these abiotic transformations. While specific studies on the abiotic degradation of this compound are limited, the degradation of phenanthrene in the environment is known to be influenced by both biotic and abiotic factors nih.govnih.govnih.gov.
The biotransformation of PAHs by microorganisms is a crucial process in their environmental degradation. Numerous bacteria and fungi have been identified that can metabolize PAHs, often using them as a source of carbon and energy. The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to form a diol, which can undergo ring cleavage through either ortho- or meta-pathways, leading to the formation of intermediates that can enter central metabolic pathways nih.gov.
For phenanthrene, bacterial degradation is often initiated by dioxygenation at the 3,4- or 9,10-positions. The resulting dihydrodiols are further metabolized to diols, which then undergo ring cleavage. In the case of methylated PAHs, the presence and position of the methyl group can influence the rate and pathway of microbial degradation researchgate.net. Studies on the metabolism of retene in human hepatoma cells have shown the formation of O-monosulfonated-retene-catechols, indicating an ortho-quinone pathway of activation nih.gov. This suggests that similar pathways may be involved in the microbial biotransformation of this compound.
A variety of bacterial genera are known to be involved in the degradation of phenanthrene, including Pseudomonas, Mycobacterium, Sphingomonas, and Rhodococcus jmb.or.kr. Fungi, particularly white-rot fungi, are also capable of degrading PAHs through the action of extracellular ligninolytic enzymes, which produce quinones as oxidation products scialert.net.
Table 3: Genera of Microorganisms Involved in Phenanthrene Biotransformation
| Microbial Genus | Key Enzymes/Pathways |
| Pseudomonas | Dioxygenases, ortho- and meta-cleavage pathways |
| Mycobacterium | Dioxygenases |
| Sphingomonas | Dioxygenases, degradation of a wide range of PAHs nih.gov |
| Rhodococcus | Dioxygenases jmb.or.kr |
| White-rot fungi (e.g., Trametes) | Ligninolytic enzymes (e.g., laccases, peroxidases) scialert.net |
This table is interactive. Click on the headers to sort the data.
Formation Mechanisms in Natural and Anthropogenic Processes
The presence of this compound in the environment is a result of both high-temperature anthropogenic activities and long-term natural geochemical processes. These formation pathways involve the transformation of complex organic precursor molecules into the stable polycyclic aromatic structure.
Pyrolytic Formation Pathways
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a primary anthropogenic route for the formation of this compound and related polycyclic aromatic hydrocarbons (PAHs). These compounds are typically generated during the incomplete combustion of organic matter.
Detailed research has shown that various organic molecules can serve as precursors. Steroid hormones, such as androsterone, cholesterol, estrone, and estradiol, have been identified as potential precursors. When subjected to pyrolysis at temperatures between 300°C and 500°C, these compounds decompose and evolve into various PAHs, including phenanthrene and methylphenanthrene derivatives. researchgate.net The core cyclopenta[a]phenanthrene skeleton is inherent in the steroidal structure, providing a direct template for aromatization under thermal stress.
Gas-phase reactions involving resonantly stabilized radicals are also significant formation mechanisms, particularly under combustion conditions. rsc.org For instance, at high temperatures, naphthalene can react with cyclopentadienyl (B1206354) radicals to form methyl-phenanthrene structures. nih.gov This pathway involves a sequence of elementary processes: an initial addition reaction, ring closure, intramolecular hydrogen shifts, and finally, the elimination of a hydrogen atom or a methyl group to form the stable aromatic product. nih.gov The pyrolysis of more complex alkylated PAHs, such as 9-methylphenanthrene, demonstrates that demethylation and methylation are competing reactions that contribute to the final mixture of PAHs produced. whiterose.ac.uk
Table 1: Pyrolytic Formation Pathways and Precursors
| Precursor Compound(s) | Process/Conditions | Key Intermediates/Reactions | Resulting Products | Source(s) |
|---|---|---|---|---|
| Steroid Hormones (e.g., Cholesterol, Estrone) | Pyrolysis (300-500°C) | Decomposition and pyrosynthesis | Substituted PAHs, including phenanthrene and methylphenanthrene | researchgate.net |
| Naphthalene + Cyclopentadienyl Radical | High-temperature combustion/pyrolysis | Radical addition, ring closure, H-shift | Phenanthrene, 1-methyl-phenanthrene, 4-methyl-phenanthrene | nih.gov |
| Benzyl Radicals | High-temperature environments | Recombination, H-abstraction, ring closure | Phenanthrene, Anthracene | rsc.org |
Geochemical and Microbial Formation from Precursors
Geochemical processes occurring over geological timescales are a significant natural source of this compound. These compounds are considered geochemical fossils, or biomarkers, derived from the diagenesis and catagenesis of biological precursors, most notably sterols from organisms like algae and bacteria.
The fundamental carbon skeleton of this compound is directly related to that of steroids. During burial and sedimentation, the original biological sterols undergo a series of complex chemical transformations driven by increasing temperature and pressure. These transformations include dehydration, hydrogenation, and dehydrogenation, which gradually convert the sterol molecule into a fully aromatic hydrocarbon. The pyrolysis of steroids in laboratory settings serves as an analogue for these long-term geochemical transformations, demonstrating how the sterol structure can be converted into stable PAHs. researchgate.net The methyl group at the C-16 position is a remnant of the side chain from the original sterol precursor.
While microbial activity is central to the degradation of many PAHs, including phenanthrene, evidence for the direct microbial formation of this compound is not well-documented in scientific literature. ethz.chresearchgate.net The primary role of microorganisms in the environmental fate of this compound appears to be in its breakdown rather than its synthesis.
Table 2: Geochemical Formation from Natural Precursors
| Precursor Type | Geological Process | Transformation Mechanism | Resulting Product | Source(s) |
|---|
Structure Reactivity Relationships in Polycyclic Systems
Influence of Methyl Substitution on Aromaticity and Electronic Properties
The fusion of a cyclopentane (B165970) ring to the phenanthrene (B1679779) core in 15H-cyclopenta[a]phenanthrene creates a complex system of π-electrons. The aromaticity of such polycyclic systems is a key determinant of their stability and reactivity. The introduction of a methyl group at the 16-position introduces an alkyl substituent that can influence the electronic properties of the entire molecule.
Methyl groups are known to be weakly electron-donating through an inductive effect. This property can lead to a subtle increase in the electron density of the π-system of the aromatic rings. In the case of 16-Methyl-15H-cyclopenta[a]phenanthrene, the methyl group is attached to the five-membered ring, adjacent to the phenanthrene nucleus. This positioning can influence the electron distribution within the nearby aromatic rings. Studies on other methylated PAHs have shown that such substitutions can impact the molecule's ionization potential and electron affinity, which in turn affects its susceptibility to electrophilic and nucleophilic attack. For instance, research on methylated phenanthrenes has demonstrated that the position of the methyl group can influence the potency of the compound in activating the human aryl hydrocarbon receptor (AhR), a key step in the metabolic activation of many PAHs. nih.govresearchgate.net
| Property | Unsubstituted 15H-cyclopenta[a]phenanthrene | This compound | Anticipated Change |
|---|---|---|---|
| Electron Density of Aromatic System | Baseline | Slightly Increased | Due to inductive effect of the methyl group |
| Ionization Potential | Baseline | Slightly Decreased | Easier to remove an electron |
| Susceptibility to Electrophilic Attack | Baseline | Potentially Increased at specific sites | Enhanced electron density can direct electrophiles |
Steric Effects of Substituents on Molecular Conformation and Reactivity
The placement of a methyl group at the 16-position of 15H-cyclopenta[a]phenanthrene introduces significant steric considerations that can affect the molecule's conformation and, consequently, its reactivity. The 16-position is located on the five-membered ring, in close proximity to the "bay-region" of the phenanthrene core. This region, formed by the concave edge of the fused rings, is often a site of steric strain.
The altered molecular conformation can have a profound impact on the molecule's ability to interact with other molecules, including biological macromolecules like enzymes and DNA. For example, the planarity of a PAH is often a critical factor in its ability to intercalate into DNA. A distorted conformation, induced by a bulky substituent, might hinder this process.
Furthermore, steric hindrance from the 16-methyl group can shield nearby atomic positions from chemical attack. This can influence the regioselectivity of reactions, directing incoming reagents to more accessible sites on the molecule. In the context of metabolism, steric hindrance can affect the ability of enzymes, such as cytochrome P450s, to access and oxidize certain parts of the molecule. nih.gov
Mechanistic Implications of Structural Variations on Chemical Pathways
The presence and position of a methyl group can significantly influence the metabolic pathways of a PAH. For many PAHs, metabolic activation to reactive intermediates is a prerequisite for their biological activity. A common pathway involves the formation of dihydrodiols and diol epoxides by the action of cytochrome P450 enzymes and epoxide hydrolase.
In the case of this compound, the methyl group itself can be a target for metabolism. Side-chain hydroxylation, where the methyl group is oxidized to a hydroxymethyl group, is a known metabolic pathway for alkylated PAHs. nih.gov This can be a detoxification pathway, as it can lead to more water-soluble compounds that are more easily excreted. However, it can also be a pathway for bioactivation.
The position of the methyl group can also influence the formation of diol epoxides on the aromatic rings. Studies on methylated phenanthrenes have shown that the presence of a methyl group can affect the regioselectivity of enzymatic epoxidation. nih.gov The steric bulk of the 16-methyl group in this compound might hinder the enzymatic attack on the adjacent aromatic ring, potentially shifting the focus of metabolism to other, more accessible rings of the phenanthrene core.
Furthermore, the electronic effects of the methyl group can influence the stability of carbocation intermediates that may form during metabolic activation. The electron-donating nature of the methyl group could stabilize a nearby carbocation, potentially favoring certain reaction pathways over others. The metabolism of 11- and 12-methyl derivatives of 15,16-dihydrocyclopenta[a]phenanthren-17-one has been shown to be stereospecific, leading to different diol epoxide conformations, which has implications for their biological activity. nih.gov
Rational Design Principles for Modulating Chemical Reactivity
Understanding the structure-reactivity relationships of PAHs like this compound allows for the development of rational design principles to modulate their chemical reactivity. By strategically placing substituents on the polycyclic framework, it is possible to fine-tune the electronic and steric properties of the molecule to achieve desired outcomes.
For example, if the goal is to decrease the metabolic activation of a cyclopenta[a]phenanthrene derivative, one might introduce bulky substituents in positions that sterically hinder the enzymatic formation of reactive diol epoxides. Conversely, if the aim is to enhance the reactivity at a specific site for applications in materials science, electron-donating or electron-withdrawing groups can be positioned to modulate the electron density at that site.
The development of synthetic methodologies for the controlled placement of substituents on the cyclopenta[a]phenanthrene skeleton is essential for harnessing these design principles. acs.org By combining synthetic chemistry with computational modeling, it is possible to predict how structural modifications will impact the properties and reactivity of these complex molecules, paving the way for the creation of novel compounds with tailored functions.
| Structural Feature | Influence on Properties and Reactivity | Potential Mechanistic Implications |
|---|---|---|
| 16-Methyl Group (Electronic Effect) | Increases electron density in the π-system | May enhance susceptibility to electrophilic attack and influence the stability of reaction intermediates. |
| 16-Methyl Group (Steric Effect) | Causes steric hindrance in the bay-region, potentially leading to molecular distortion. | Can block enzymatic access to nearby sites, altering metabolic pathways and regioselectivity of reactions. |
| Cyclopenta-fused Ring | Introduces strain and a non-aromatic component to the polycyclic system. | The five-membered ring can be a site for metabolic oxidation. |
Emerging Research Directions and Future Perspectives in Cyclopenta a Phenanthrene Chemistry
Development of Novel Catalytic Systems for Synthesis
The synthesis of the complex, fused-ring structure of cyclopenta[a]phenanthrenes has historically been a multi-step endeavor. Modern research is heavily focused on the development of catalytic systems that can construct this scaffold with greater efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, particularly with palladium, has become a cornerstone of this effort.
Novel palladium-catalyzed domino reactions have been developed to produce phenanthrene (B1679779) derivatives in a single pot from readily available starting materials like aryl iodides and ortho-bromobenzoyl chlorides. nih.gov These reactions can proceed through complex cascades involving C-H activation, decarbonylation, and retro-Diels-Alder processes, offering high yields and broad substrate scope. nih.govbeilstein-journals.org Palladium-catalyzed pericyclic reactions and intramolecular Heck reactions have also been successfully employed to create phenanthrene and dihydrophenanthrene structures, which are key precursors to the cyclopenta[a]phenanthrene core. researchgate.netespublisher.com In some syntheses of 15H-16,17-dihydrocyclopenta[a]phenanthrene derivatives, a final dehydrogenation step to achieve full aromaticity is efficiently catalyzed by palladium on carbon (Pd-C).
Beyond palladium, other transition metals are showing promise. Catalytic amounts of platinum(II) chloride (PtCl₂), gold(I) chloride (AuCl), gold(III) chloride (AuCl₃), gallium(III) chloride (GaCl₃), or indium(III) chloride (InCl₃) can effectively catalyze the cycloisomerization of biphenyl (B1667301) derivatives containing an alkyne unit to form the phenanthrene skeleton. nih.gov This method is modular, allowing for the incorporation of substituents at various positions. nih.gov Furthermore, non-traditional catalysts are being explored. For instance, neutral alumina (B75360) has been reported as an effective catalyst for Michael addition reactions, a key step in an efficient route to cyclopenta[b]phenanthrenes, demonstrating that metal-free catalysts can play a significant role in constructing these complex frameworks. nih.gov
| Catalytic System | Reaction Type | Key Advantages | Relevant Precursors |
|---|---|---|---|
| Palladium(0) Complexes (e.g., Pd(OAc)₂) | Domino Reaction / C-H Activation | High efficiency, one-pot synthesis, broad substrate scope. nih.govbeilstein-journals.org | Aryl iodides, ortho-bromobenzoyl chlorides. nih.gov |
| Palladium on Carbon (Pd-C) | Dehydrogenation / Aromatization | Effective for final aromatization step. | Saturated ring precursors. |
| PtCl₂, AuCl, GaCl₃, InCl₃ | Cycloisomerization | Modular, allows for varied substituent incorporation. nih.gov | o-Alkynyl biphenyl derivatives. nih.gov |
| Neutral Alumina | Michael Addition | Metal-free, mild conditions, high yield for specific bond formations. nih.gov | Indenone derivatives, Michael acceptors. nih.gov |
Advancements in Spectroscopic Characterization Beyond Basic Identification
While standard 1D NMR (¹H and ¹³C) and mass spectrometry are fundamental for confirming the synthesis of compounds like 16-Methyl-15H-cyclopenta[a]phenanthrene, the structural complexity and potential for isomerism in polycyclic aromatic hydrocarbons (PAHs) necessitate more advanced analytical techniques.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of protons and carbons in complex PAHs. wikipedia.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to map out the connectivity of the entire carbon skeleton, confirming the specific substitution pattern and fusion topology of the rings. wikipedia.orgacs.org This is particularly crucial for distinguishing between isomers that may have very similar 1D spectra.
Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful non-invasive tool for analyzing mixtures of PAHs. mdpi.comnih.gov By separating NMR signals based on the diffusion coefficient of each molecule, which correlates with its size and shape, DOSY can differentiate between various components in a mixture without the need for physical separation, providing a unique analytical fingerprint for each species. mdpi.com
Advanced Mass Spectrometry (MS) techniques are used for more than just molecular weight determination. Detailed fragmentation analysis can help identify the core structure and the location of substituents. Mass spectrometry has been instrumental in identifying metabolites of methylated cyclopenta[a]phenanthrene derivatives, providing insight into their chemical behavior in biological systems. nih.gov The coupling of gas chromatography with mass spectrometry (GC/MS) is also used to detect and identify specific derivatives, such as methoxyphenanthrenes, in complex mixtures. gnest.org
X-ray Crystallography provides the definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique has been used to analyze several methylated and substituted derivatives of cyclopenta[a]phenanthrene, revealing detailed information about molecular geometry, including distortions in the "bay region" caused by steric interactions from methyl groups. documentsdelivered.com
| Technique | Type of Information Provided | Application in Cyclopenta[a]phenanthrene Chemistry |
|---|---|---|
| 2D NMR (COSY, HSQC) | Atom connectivity (C-H, H-H) | Unambiguous assignment of signals and confirmation of isomeric structure. acs.org |
| DOSY NMR | Molecular size and diffusion coefficient | Analysis of mixtures and separation of components without chromatography. mdpi.com |
| Advanced MS | Fragmentation patterns and metabolite identification | Structural elucidation and analysis of reaction products. nih.gov |
| X-ray Crystallography | Precise 3D molecular structure | Definitive confirmation of structure and study of steric effects. documentsdelivered.com |
Green Chemistry Approaches to Synthesis and Derivatization
The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly influencing the synthesis of complex molecules like this compound. Research efforts are directed at replacing traditional, often harsh, synthetic methods with more environmentally benign alternatives.
One promising direction is the use of photochemistry . A recently developed method for phenanthrene synthesis utilizes photoirradiation to induce an arylation/cyclization cascade from aryl iodides and styrenes. nih.gov This approach is advantageous as it obviates the need for hazardous reagents and proceeds under mild conditions. nih.gov
Another key aspect of green synthesis is the minimization of solvent use and the selection of non-hazardous materials . A concise, three-step synthesis of 4H-cyclopenta[def]phenanthrene from pyrene (B120774) was developed using relatively inexpensive and non-hazardous reagents. chemistryviews.org This method was optimized to reduce solvent use and incorporated a sublimation step for purification, avoiding the need for column chromatography and making the process more economical and scalable. chemistryviews.org Similarly, syntheses that proceed under extremely mild, room-temperature conditions with a single, relatively simple reagent represent a significant step toward greener protocols. rsc.org The development of solvent-free reaction conditions is a major goal, and some transformations on related heterocyclic systems have achieved this, offering a template for future work on cyclopenta[a]phenanthrenes. acs.org
| Green Chemistry Approach | Principle | Example in Phenanthrene/CP-PAH Synthesis |
|---|---|---|
| Photocatalysis | Use of light to drive reactions, reducing need for harsh reagents. | Photoinduced cascade synthesis of phenanthrenes. nih.gov |
| Use of Benign Reagents | Replacing toxic or hazardous materials with safer alternatives. | Synthesis using tBuONO at room temperature. rsc.org |
| Process Intensification | Minimizing solvent use and simplifying purification. | Solvent-minimized synthesis with sublimation for purification. chemistryviews.org |
| Solvent-Free Reactions | Eliminating solvents to reduce waste and environmental impact. | Solvent-free conditions for synthesis of related chromone (B188151) structures. acs.org |
Potential Roles in Advanced Materials Science (excluding biomedical applications)
The rigid, planar, and electron-rich structure of the cyclopenta[a]phenanthrene core makes it an attractive building block for advanced organic materials. The field of organic electronics, in particular, stands to benefit from the unique optoelectronic properties of these molecules.
Organic Field-Effect Transistors (OFETs): Polycyclic aromatic hydrocarbons are a major class of organic semiconductors used in the active layer of OFETs. nih.govrsc.org These materials offer advantages such as low cost, flexibility, and large-area fabrication. nih.gov The performance of an OFET is highly dependent on the molecular structure of the semiconductor, which influences molecular packing and charge carrier mobility. nih.govdocumentsdelivered.com The introduction of a methyl group, as in this compound, can modulate these properties by altering the electronic characteristics and solid-state packing of the molecule, potentially leading to improved device performance.
Organic Light-Emitting Diodes (OLEDs): Fused-ring aromatic systems are also valuable as photoactive materials in OLEDs. chemistryviews.orgacs.org The specific electronic structure of cyclopenta-fused PAHs can be tuned to emit light at different wavelengths, making them candidates for components in next-generation displays and lighting. The synthesis of new derivatives allows for the systematic tuning of properties like emission color and efficiency.
Chemical Sensors: The application of PAH-based materials is also being explored in chemical sensing. Field-effect transistors constructed with PAHs as the active layer have been shown to function as sensors for the detection and classification of volatile organic compounds (VOCs). nih.gov The interaction of VOCs with the semiconductor surface modulates the transistor's electrical characteristics, allowing for sensitive detection. The specific structure of this compound could offer unique selectivity for certain analytes.
| Application Area | Function of Cyclopenta[a]phenanthrene | Key Molecular Property |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, solid-state packing. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or charge-transport layer | Luminescence, electronic energy levels. chemistryviews.org |
| Chemical Sensors | Sensing material in a transistor | Interaction with analyte molecules, charge transport modulation. nih.gov |
Q & A
Q. What are the primary synthetic routes for 16-Methyl-15H-cyclopenta[a]phenanthrene?
The compound can be synthesized via cyclization of 2-(2-naphthyl)cyclopentanone with malonodinitrile under acidic conditions, followed by sequential removal of functional groups. For example, condensation in concentrated sulfuric acid yields intermediates like 11-amino-16,17-dihydro-15H-cyclopenta[a]phenanthrene-12-carbonitrile, which are further modified to the target structure . Alternative routes involve esterification of dihydroxy-ketone derivatives with phosphoric acid diethyl esters, leveraging the cyclopenta[a]phenanthrene backbone for structural diversity .
Q. What characterization techniques are most effective for verifying the structure of this compound?
High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular weight and stereochemistry. For example, NIST-standardized spectral data (e.g., CAS 144082-89-3) provide reference peaks for methyl-substituted cyclopenta[a]phenanthrene derivatives . X-ray crystallography is recommended for resolving conformational ambiguities in fused-ring systems .
Q. How does this compound behave in environmental matrices?
Sorption to soils follows a linear model ( values 50–100 L/kg), influenced by organic matter content. Artificial root exudates (ARE) reduce sorption affinity ( decreases by 15–30%) by increasing dissolved organic matter (DOM), which competes for binding sites . Desorption hysteresis is observed, with slower rates in high-organic soils .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize biodegradation conditions for this compound?
Box-Behnken designs (BBD) are effective for multi-variable optimization. Key factors include pH (6.0–9.0), temperature (20–40°C), initial concentration (50–100 ppm), and incubation time (7–21 days). Statistical tools like Stat-Ease Design Expert validate model adequacy, with ANOVA identifying significant variables (e.g., pH contributes 40% variance in degradation efficiency) . Contradictions in degradation rates may arise from microbial community shifts or nutrient limitations, requiring metagenomic profiling .
Q. What experimental designs address nutrient limitations in bioremediation studies?
Plackett-Burman designs screen macro/micronutrient impacts efficiently. For example, nitrogen and phosphorus ratios (C:N:P = 100:10:1) enhance microbial activity, while trace metals (e.g., Fe) improve enzyme kinetics. Orthogonal arrays reduce experimental runs by 50% compared to full factorial designs .
Q. How do bioaugmentation strategies enhance phenanthrene degradation in contaminated soils?
Co-inoculation of Bacillus brevis with earthworms (Eisenia fetida) increases removal efficiency by 35–50%. Earthworms promote aeration and DOM release, while bacteria metabolize adsorbed phenanthrene. First-order degradation constants () range from 0.05–0.12 day, depending on bioaugmentation timing .
Q. What modeling approaches predict the environmental fate of this compound?
RECOVERY 4.3.1 models sediment-water flux using finite-layer diffusion equations. Laboratory-scale data show linear flux increases over time (), correlating with porewater concentrations. Field models incorporate bioaccumulation factors (BAFs) for benthic organisms, with tissue concentrations peaking at 14–21 days post-exposure .
Q. How do root exudates influence the bioavailability of this compound in rhizosphere soils?
Batch equilibrium studies show that 1–5% ARE reduces by 20–40% via DOM competition. Glucose and citric acid in ARE solubilize phenanthrene, increasing aqueous-phase concentrations by 2–3 fold. This aligns with first-order biodegradation models where bioavailability limits rate constants .
Q. What analytical methods resolve contradictions in biodegradation data?
Isotope dilution mass spectrometry (IDMS) with -labeled phenanthrene as an internal standard improves quantification accuracy. Calibration curves ( vs. ) show linearity () across 0.5–4.0 ppm, reducing matrix effects in complex samples .
Q. How does stereochemistry impact the compound’s biological activity?
Methyl substitution at C-16 alters ring strain and electron density, affecting binding to cytochrome P450 enzymes. Comparative studies of (8S,9S,13S,14S,17S) vs. (8R,9R,13R,14R,17R) isomers show 2–3 fold differences in metabolic half-lives ( = 12–36 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
